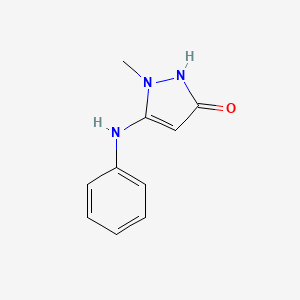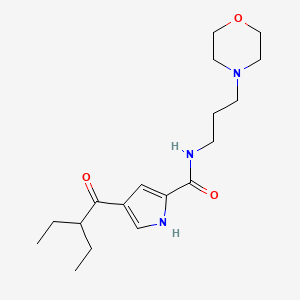
2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is not fully understood. However, it is believed to act on various molecular targets in the central nervous system, including GABA receptors, ion channels, and enzymes involved in neurotransmitter synthesis and metabolism.
Biochemical and Physiological Effects
Studies have shown that 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can modulate the activity of neurotransmitters such as GABA, glutamate, and acetylcholine. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in animal models. Additionally, it has been reported to improve cognitive function and memory in rodents.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone in lab experiments is its relatively low toxicity and good solubility in common organic solvents. However, its limited availability and high cost may pose a challenge for researchers.
Future Directions
There are several potential future directions for research on 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone. These include:
1. Further investigation of its mechanism of action and molecular targets in the central nervous system.
2. Evaluation of its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Study of its effects on other physiological systems such as the cardiovascular and immune systems.
4. Development of more efficient and cost-effective synthesis methods for this compound.
5. Investigation of its potential as a lead compound for the development of novel drugs with improved pharmacological properties.
In conclusion, 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a promising compound that has attracted attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for neurological disorders and other conditions.
Synthesis Methods
The synthesis of 2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves the reaction of 2-(1H-pyrazol-1-yl)acetic acid with 7-(o-tolyl)-1,4-thiazepane-4-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
properties
IUPAC Name |
1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-14-5-2-3-6-15(14)16-7-10-19(11-12-22-16)17(21)13-20-9-4-8-18-20/h2-6,8-9,16H,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXUBBYWMIQPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




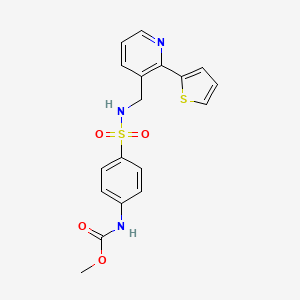
![3-Formyl-N-spiro[2.4]heptan-7-yl-1H-indole-6-carboxamide](/img/structure/B2907293.png)
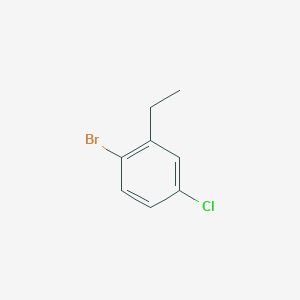
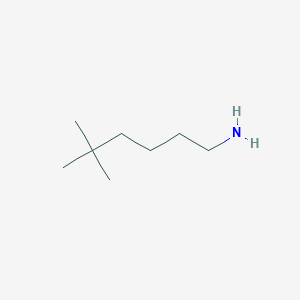
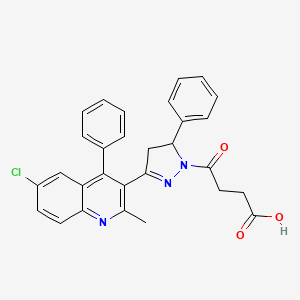
![2-cyclopropyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2907300.png)

![3-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2907302.png)

